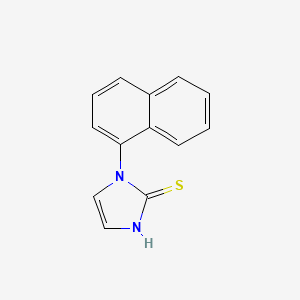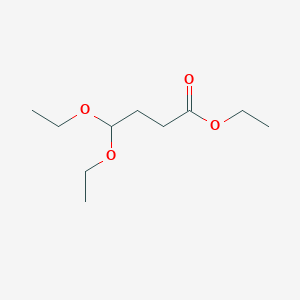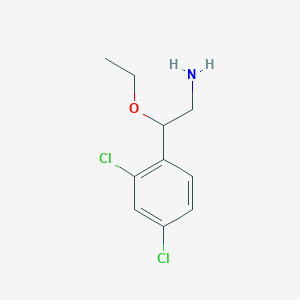
1-(naphthalen-1-yl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The naphthalene moiety, a fused pair of benzene rings, is attached to the imidazole ring, and a thiol group (-SH) is present at the second position of the imidazole ring
Métodos De Preparación
The synthesis of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and alkylation are common substitution reactions.
Coupling Reactions: The naphthalene moiety can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that derivatives of this compound have potential anticancer activity. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1-(naphthalen-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, the thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting its structure and function. These interactions can trigger various cellular responses, including apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)-1H-imidazole-2-thiol can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-imidazole: Lacks the thiol group, which significantly alters its chemical reactivity and biological activity.
1-(Naphthalen-1-yl)-1H-imidazole-2-amine: Contains an amino group instead of a thiol group, leading to different chemical properties and applications.
1-(Naphthalen-1-yl)-1H-imidazole-2-methanol: The presence of a hydroxyl group instead of a thiol group affects its solubility and reactivity.
The uniqueness of this compound lies in its combination of the naphthalene and imidazole rings with a reactive thiol group, providing a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H10N2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
3-naphthalen-1-yl-1H-imidazole-2-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,14,16) |
Clave InChI |
CCUUTWFOTOUSBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N3C=CNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)
![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)




![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)

